molecular formula C16H32O3 B126956 3-Hydroxyhexadecanoic acid CAS No. 2398-34-7

3-Hydroxyhexadecanoic acid

Cat. No. B126956
CAS RN: 2398-34-7
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-UHFFFAOYSA-N
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Description

2-Hydroxypalmitic acid: (chemical formula: C₁₆H₃₂O₃) is an intermediate in phytosphingosine metabolism It is a white to off-white solid compound with a molecular weight of 27242 g/mol

    Name: 2-Hydroxypalmitic acid

    CAS Number: 764-67-0

    Melting Point: 86°C

    Boiling Point: 405.5°C at 760 mmHg

    Density: 0.955 g/cm³

    Initial Source: Microorganism

Scientific Research Applications

2-Hydroxypalmitic acid finds applications in several fields:

    Lipid Metabolism Research: It serves as a valuable intermediate in studying lipid metabolism pathways.

    Cell Signaling: It may play a role in cell signaling due to its presence in sphingolipids.

    Biological Membranes: Understanding its effects on membrane properties and fluidity is essential.

    Potential Therapeutic Targets: Researchers explore its impact on diseases related to lipid metabolism.

Safety and Hazards

3-Hydroxyhexadecanoic acid is classified under GHS07 for safety . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

The exact mechanism by which 2-Hydroxypalmitic acid exerts its effects remains an active area of research. It likely involves interactions with cellular membranes, signaling pathways, and lipid-related processes.

Preparation Methods

Synthetic Routes:: The synthesis of 2-Hydroxypalmitic acid involves several steps, including oxidation and functional group transformations. While specific synthetic routes may vary, here’s a general outline:

  • Oxidation of Palmitic Acid: : Palmitic acid (hexadecanoic acid) undergoes oxidation to form 2-Hydroxypalmitic acid. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Hydroxylation Reaction: : The oxidation product is then subjected to hydroxylation, introducing the hydroxyl group at the desired position.

Industrial Production:: Industrial-scale production methods for 2-Hydroxypalmitic acid are not widely documented. research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

2-Hydroxypalmitic acid can participate in various chemical reactions:

    Oxidation: It can undergo further oxidation to form carboxylic acids or other derivatives.

    Reduction: Reduction of the hydroxyl group may yield palmitic acid.

    Substitution: Substitution reactions can occur at the hydroxyl group.

Common reagents include oxidizing agents (KMnO₄, H₂CrO₄), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.

Comparison with Similar Compounds

While 2-Hydroxypalmitic acid is unique in its structure, it shares similarities with other fatty acids and sphingolipids. Further studies can elucidate its distinct properties compared to related compounds.

properties

IUPAC Name

2-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSBPIZNUXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

764-67-0, 2398-34-7
Record name 2-Hydroxyhexadecanoic acid
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Record name 2-Hydroxyhexadecanoic acid
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Record name 3-Hydroxypalmitic acid
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Record name 2-Hydroxyhexadecanoic acid
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Record name 2-hydroxypalmitic acid
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Record name 2-HYDROXYPALMITIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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